Sulfabrom

Descripción

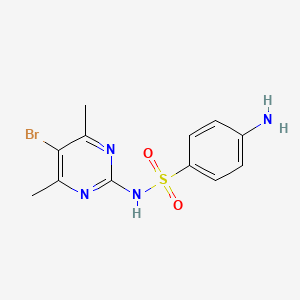

Sulfabromomethazine is a long-acting derivative of sulfamezathine that is used in the poultry, swine and cattle industries for the treatment of coccidiosis and various bacterial infections.

Sulfabromomethazine Sodium is a sodium salt form of sulfabromomethazine, a long-acting derivative of sulfamezathine that is used in the poultry, swine and cattle industries for the treatment of coccidiosis and various bacterial infections.

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXCNODTHBHSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046857 | |

| Record name | Sulfabromomethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-45-0 | |

| Record name | Sulfabromomethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabromomethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabromomethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfabrom | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfabromomethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABROMOMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQK2N461KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfabrom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of Dihydropteroate Synthetase

The primary antibacterial action of Sulfabrom is the disruption of the de novo synthesis of folic acid in bacteria. Folic acid is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Unlike mammals, which obtain folic acid from their diet, most bacteria must synthesize it. This metabolic difference provides the basis for the selective toxicity of sulfonamides against bacteria.

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folic acid synthesis pathway.

Signaling Pathway: Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.

Caption: Bacterial folic acid synthesis pathway and competitive inhibition by this compound.

Quantitative Data on DHPS Inhibition

| Sulfonamide | Target Organism | Parameter | Value | Reference |

| Sulfadiazine | Escherichia coli | Ki | 2.5 x 10⁻⁶ M | [1] |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli | IC50 | 2 x 10⁻⁵ M | [1] |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli | Ki | 5.9 x 10⁻⁶ M | [1] |

Potential Secondary Mechanisms and Interactions

While the primary mechanism of action is well-established, the overall efficacy and disposition of this compound may be influenced by its interaction with drug transporters and metabolic enzymes.

Interaction with Multidrug Resistance-Associated Protein 2 (MRP2)

MRP2 (ABCC2) is an ATP-binding cassette (ABC) transporter protein involved in the efflux of various drugs and their metabolites, particularly glutathione and glucuronide conjugates, from cells. Some sulfonamides and their metabolites are known substrates or inhibitors of MRP2. While direct evidence for this compound is lacking, its potential interaction with MRP2 could influence its distribution and elimination. For instance, the MRP2 inhibitor sulfinpyrazone has been shown to reverse MRP2-mediated resistance.

Interaction with Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a family of enzymes that play a crucial role in the detoxification of xenobiotics by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. The metabolism of some sulfonamides involves conjugation with glutathione. This process can lead to the formation of metabolites that may be substrates for transporters like MRP2. One study has shown that the sulfonamide bond of a specific HIV-1 protease inhibitor can be cleaved by GSTs in a glutathione-dependent manner[2].

Pharmacokinetics

The pharmacokinetic properties of this compound determine its concentration and duration of action at the site of infection. While specific, detailed pharmacokinetic parameters for Sulfabromomethazine are not available in recent literature, a 1958 study by Stowe et al. provides foundational information on its pharmacology in cattle. Furthermore, pharmacokinetic data for the closely related compound, sulfamethazine, in cattle and swine can provide valuable insights.

| Parameter | Species | Value | Reference |

| Sulfamethazine | |||

| Elimination Half-life (t½) | Cattle | 9 hours | [3] |

| Volume of Distribution (Vd) | Cattle | 0.35 L/kg | [3] |

| Elimination Half-life (t½) | Pigs | 16.9 hours | [4] |

| Oral Bioavailability | Pigs | 85.8 ± 5.3% | [4] |

| Sulfadiazine | |||

| Elimination Half-life (t½) | Cattle | 10.1 hours | [5] |

| Sulfabromomethazine | |||

| General | Cattle | Long-acting sulfonamide | [5] |

Experimental Protocols

Dihydropteroate Synthetase (DHPS) Inhibition Assay (Continuous Spectrophotometric Method)

This assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Workflow Diagram:

Caption: Workflow for the continuous spectrophotometric DHPS inhibition assay.

Materials:

-

DHPS enzyme

-

DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP)

-

NADPH

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control) to the respective wells.

-

Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in the assay buffer. Add 178 µL of this mix to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Prepare a "Substrate Mix" containing PABA, DHPPP, and NADPH in the assay buffer.

-

Initiate the reaction by adding 20 µL of the Substrate Mix to each well.

-

Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20-30 minutes).

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the Ki, the assay should be performed with varying concentrations of PABA at fixed inhibitor concentrations.

MRP2 Inhibition Assay (Vesicular Transport Method)

This assay measures the ability of a test compound to inhibit the ATP-dependent transport of a known MRP2 substrate into membrane vesicles overexpressing MRP2.

Workflow Diagram:

Caption: Workflow for the MRP2 vesicular transport inhibition assay.

Materials:

-

Membrane vesicles from cells overexpressing MRP2 and control vesicles.

-

Radiolabeled MRP2 substrate (e.g., [³H]-estradiol-17-β-D-glucuronide).

-

ATP and AMP

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂, pH 7.0)

-

Stop Buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the membrane vesicles with the this compound dilutions or vehicle control at 37°C for 5 minutes.

-

Initiate the transport reaction by adding the radiolabeled substrate and either ATP (to measure active transport) or AMP (as a control for passive diffusion and binding) to the vesicle suspension.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding ice-cold Stop Buffer and rapidly filtering the mixture through glass fiber filters.

-

Wash the filters with ice-cold Stop Buffer to remove unbound substrate.

-

Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

-

Determine the percentage of inhibition by comparing the ATP-dependent transport in the presence of this compound to the control.

-

Calculate the IC50 value from the dose-response curve.

Conclusion

The primary mechanism of action of this compound is the competitive inhibition of dihydropteroate synthetase, a key enzyme in the bacterial folic acid synthesis pathway. This targeted action provides a basis for its selective antibacterial activity. While direct quantitative data on its inhibitory potency and potential interactions with drug transporters and metabolic enzymes are limited, this guide provides a framework for understanding its function based on the well-established properties of sulfonamides and detailed protocols for further investigation. A deeper understanding of these secondary interactions could provide valuable insights into its pharmacokinetic profile, potential for drug-drug interactions, and strategies to overcome resistance.

References

- 1. medkoo.com [medkoo.com]

- 2. Activated sulfonamides are cleaved by glutathione-S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic model for predicting sulfamethazine disposition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

An In-depth Technical Guide to Sulfabrom: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Sulfabrom, also known as Sulfabromomethazine. The information is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Chemical Identity and Structure

This compound is a sulfonamide antibiotic. Its chemical identity is well-established, and its structure is characterized by a sulfanilamide core linked to a substituted pyrimidine ring.

-

IUPAC Name: 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[1]

-

Synonyms: Sulfabromomethazine, 5-Bromosulfamethazine, Bromosulfamethazine[2]

-

CAS Number: 116-45-0

-

Molecular Formula: C₁₂H₁₃BrN₄O₂S[1]

-

Molecular Weight: 357.23 g/mol [1]

-

SMILES: CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, and excretion. While experimental data for some properties are limited, predicted values provide valuable insights.

| Property | Value | Source |

| Physical State | Orange to light red solid powder | MedKoo Biosciences |

| Water Solubility | 0.106 mg/mL (Predicted) | DrugBank Online[2] |

| logP (Octanol-Water Partition Coefficient) | 1.71 (Predicted) | DrugBank Online[2] |

| pKa (Strongest Acidic) | 6.99 (Predicted) | DrugBank Online[2] |

| pKa (Strongest Basic) | 1.97 (Predicted) | DrugBank Online[2] |

| Polar Surface Area | 97.97 Ų (Predicted) | DrugBank Online[2] |

| Hydrogen Bond Donor Count | 2 (Predicted) | DrugBank Online[2] |

| Hydrogen Bond Acceptor Count | 5 (Predicted) | DrugBank Online[2] |

| Rotatable Bond Count | 2 (Predicted) | DrugBank Online[2] |

Solubility in Organic Solvents: Data for the closely related compound, sulfamethazine, suggests solubility in organic solvents such as ethanol (approx. 0.3 mg/ml), DMSO (approx. 50 mg/ml), and dimethyl formamide (DMF) (approx. 50 mg/ml). For aqueous buffers, it is sparingly soluble, and dissolving in DMSO first is recommended for creating aqueous solutions.[3]

Pharmacology

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid.

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, this compound competes for the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folic acid pathway inhibits the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, ultimately halting bacterial growth and replication. Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Pharmacokinetics

Antibacterial Spectrum and Efficacy

This compound is utilized for the treatment of coccidiosis and various bacterial infections in livestock.[1] The antibacterial spectrum of sulfonamides is generally broad, encompassing both Gram-positive and Gram-negative bacteria. However, the efficacy can be limited by the development of bacterial resistance. Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial efficacy. While specific MIC data for this compound is sparse, a study on various sulfonamides against porcine pathogens indicated that MIC50 values against Bordetella bronchiseptica ranged from 0.5 to 8 µg/ml, against Pasteurella multocida from 2 to 32 µg/ml, and against Haemophilus pleuropneumoniae from 8 to 64 µg/ml.[7]

Experimental Protocols

Determination of Dihydropteroate Synthase (DHPS) Inhibition

A common method to assess the inhibitory activity of sulfonamides on DHPS is a coupled enzymatic spectrophotometric assay.

Caption: Experimental workflow for the DHPS inhibition assay.

Principle: The activity of DHPS is measured in a coupled reaction with dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.[8]

Brief Protocol:

-

Reagent Preparation: Prepare assay buffer, a mix of DHPS and an excess of DHFR, a substrate mix containing p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and NADPH, and serial dilutions of this compound.

-

Reaction Setup: In a 96-well plate, add the this compound dilutions (or vehicle control), followed by the enzyme mix.

-

Initiation and Measurement: Pre-incubate the plate and then initiate the reaction by adding the substrate mix. Immediately monitor the decrease in absorbance at 340 nm in a microplate reader.

-

Data Analysis: Calculate the reaction rates and determine the percent inhibition for each this compound concentration to calculate the IC50 value.

Determination of this compound in Biological Matrices (e.g., Milk, Tissues)

The determination of sulfonamide residues in animal-derived products is crucial for food safety. High-performance liquid chromatography (HPLC) is a commonly used method.

Caption: General workflow for the determination of this compound residues by HPLC.

Brief Protocol:

-

Extraction: The tissue or milk sample is homogenized and extracted with an organic solvent like chloroform or ethyl acetate. The sulfonamide is then back-extracted into an aqueous buffer.[9][10]

-

Cleanup: The aqueous extract is further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. The sulfonamide is then eluted with a solvent such as methanol.[9]

-

HPLC Analysis: The purified extract is injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a buffer and an organic modifier (e.g., methanol or acetonitrile). Detection is commonly performed using a UV detector at a specific wavelength.[9][10]

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte.[11]

Conclusion

This compound is a long-acting sulfonamide antibiotic with a well-understood mechanism of action targeting the bacterial folic acid synthesis pathway. Its chemical and physical properties, along with its pharmacokinetic profile, make it a useful therapeutic agent in veterinary medicine. The experimental protocols outlined in this guide provide a foundation for further research and analysis of this compound and related compounds. Continued investigation into its specific pharmacokinetic parameters and antibacterial efficacy against a wider range of pathogens will further enhance its clinical application.

References

- 1. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of four sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of sulfamethazine in bovine and porcine tissues by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatographic method for determination of sulfamethazine residues in milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

The Development of Sulfabromomethazine: A Technical Overview

Introduction: Sulfabromomethazine is a synthetic chemotherapeutic agent belonging to the sulfonamide class of drugs. Developed as a long-acting derivative of sulfamethazine, it has been utilized in veterinary medicine, particularly in the cattle industry, for the treatment and control of bacterial infections and coccidiosis.[1] Its development is rooted in the broader history of sulfonamides, which were the first class of effective systemic antibacterial agents discovered. This guide provides a technical overview of the history, synthesis, mechanism of action, and key experimental evaluations of Sulfabromomethazine, tailored for researchers and drug development professionals.

Historical Context and Discovery

The development of Sulfabromomethazine is a part of the larger narrative of sulfonamide discovery that began in the 1930s. Following the initial success of Prontosil and its active metabolite, sulfanilamide, extensive research was undertaken to synthesize derivatives with improved efficacy, broader spectrum, better pharmacokinetic profiles, and reduced toxicity.

Sulfabromomethazine, chemically known as 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, is a structural analog of sulfamethazine.[1] The key modification is the introduction of a bromine atom at the 5-position of the pyrimidine ring. This halogenation was a common strategy in medicinal chemistry to alter the physicochemical properties of a parent compound, often leading to enhanced lipid solubility and a longer biological half-life. While the specific discovery date is not widely documented in recent literature, seminal work on its pharmacology in cattle was published in 1958, indicating its development occurred in the mid-20th century.

Chemical Synthesis

The key intermediates are:

-

2-Amino-5-bromo-4,6-dimethylpyrimidine: The core heterocyclic component.

-

p-Acetamidobenzenesulfonyl chloride (ASC): The source of the sulfanilamide moiety, with the amino group protected as an acetamide to prevent side reactions.

The proposed reaction proceeds in two main steps:

-

Condensation: 2-Amino-5-bromo-4,6-dimethylpyrimidine is reacted with p-acetamidobenzenesulfonyl chloride in the presence of a base (such as pyridine) to form the N-acetylated intermediate.

-

Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, Sulfabromomethazine.

Caption: Proposed two-step synthesis pathway for Sulfabromomethazine.

Mechanism of Action

Like all sulfonamides, Sulfabromomethazine exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA). Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS).

The structural similarity between Sulfabromomethazine and PABA allows the drug to bind to the active site of DHPS. This competitive inhibition blocks the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroic acid, a direct precursor to folic acid. The resulting folate deficiency prevents the synthesis of essential nucleic acids (DNA and RNA) and certain amino acids, ultimately inhibiting bacterial growth and replication. The selective toxicity of sulfonamides is due to the fact that mammalian cells do not possess the DHPS enzyme and rely on dietary folate.

Caption: Mechanism of action of Sulfabromomethazine via competitive inhibition of DHPS.

Pharmacokinetics and Residue Depletion

Sulfabromomethazine is classified as a long-acting sulfonamide, a characteristic primarily attributed to its high degree of plasma protein binding and slower rate of renal excretion. While specific, detailed quantitative data from the original development studies are not available in publicly accessible literature, data from its parent compound, sulfamethazine, and other sulfonamides in cattle provide valuable context for its pharmacokinetic profile.

Note: The following table presents pharmacokinetic parameters for Sulfamethazine in cattle, as specific data for Sulfabromomethazine is not available. This should be considered as data for a close structural analog.

| Parameter | Value | Species | Administration | Reference |

| Elimination Half-life (t½) | 9 hr | Cattle | Intravenous | [2] |

| Volume of Distribution (Vd) | 0.35 L/kg | Cattle | Intravenous | [2] |

| Bioavailability (Oral Solution) | 58.3% | Sheep | Oral | [3] |

| Metabolism | Acetylation & Hydroxylation | Calves/Cows | - | - |

The metabolism of sulfonamides primarily occurs in the liver through pathways such as N4-acetylation and ring hydroxylation. These metabolites, which generally have lower antibacterial activity, are typically more water-soluble and more readily excreted by the kidneys.

Experimental Protocols

General Protocol for a Pharmacokinetic Study in Cattle (Representative): A typical experimental design to determine the pharmacokinetic profile of a sulfonamide in cattle would involve the following steps, based on methodologies used for related compounds.

-

Animal Selection: A cohort of healthy, mature cattle (e.g., Holstein) of similar weight and age are selected and acclimated.

-

Drug Administration:

-

Intravenous (IV): A sterile solution of the drug (e.g., sodium salt) is administered as a single bolus into the jugular vein at a precise dose (e.g., mg/kg body weight).

-

Oral (PO): The drug is administered as a bolus, drench, or in feed.

-

-

Blood Sampling: Serial blood samples are collected from the contralateral jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen (-20°C or lower) until analysis.

-

Analytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using appropriate software to determine key parameters such as elimination half-life, volume of distribution, clearance, and area under the curve (AUC).

Caption: A representative workflow for a pharmacokinetic study of a sulfonamide in cattle.

Tissue Residue Analysis

For veterinary drugs used in food-producing animals, determining the rate of residue depletion from edible tissues is critical for establishing a withdrawal period—the time required after the last dose for drug residues to fall below a safe, legally defined Maximum Residue Limit (MRL).

Note: Specific tissue residue depletion data for Sulfabromomethazine is not available in the reviewed literature. The table below lists the established MRLs for the parent compound, Sulfamethazine , in cattle tissues in Canada as a representative example.

| Tissue | Maximum Residue Limit (MRL) | Reference |

| Muscle | 0.1 ppm | [4] |

| Liver | 0.1 ppm | [4] |

| Kidney | 0.1 ppm | [4] |

| Fat | 0.1 ppm | [4] |

| Milk | 0.01 ppm | [4] |

Experimental Protocols

General Protocol for a Tissue Residue Depletion Study:

-

Dosing: A group of cattle is treated with the drug for a specified duration and dose, simulating on-farm use.

-

Slaughter and Tissue Collection: Subgroups of animals are humanely slaughtered at various time points after the final dose (e.g., 1, 3, 5, 7, 10, 14 days). Samples of key edible tissues (liver, kidney, muscle, fat) are collected.

-

Homogenization and Extraction: Tissue samples are homogenized. The drug residues are extracted from the tissue matrix using an appropriate solvent system (e.g., ethyl acetate or an acetonitrile/chloroform mixture).

-

Cleanup: The extract is purified to remove interfering substances using techniques like liquid-liquid partitioning or solid-phase extraction (SPE).

-

Quantification: The concentration of the marker residue (typically the parent drug) is determined using a validated analytical method like HPLC or LC-MS.

-

Withdrawal Time Calculation: The data are statistically analyzed to determine the time at which 99% of the animal population, with 95% confidence, will have tissue residues below the established MRL.

Conclusion

Sulfabromomethazine represents a logical progression in the development of sulfonamide antibiotics, where targeted chemical modification of a known parent compound (sulfamethazine) was used to enhance its pharmacokinetic properties for veterinary applications. Its development and mechanism of action are classic examples of rational drug design from the mid-20th century. While detailed data from its initial development are not widely accessible today, the principles of its synthesis, antibacterial action, and evaluation follow established and well-understood scientific protocols that continue to be relevant in modern drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Sulfabrom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sulfabrom (also known as Sulfabromomethazine), a long-acting sulfonamide antibiotic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and manufacturing. This document details a probable synthetic route, purification methodologies, and analytical techniques for quality control, based on established chemical principles and available scientific literature.

Introduction to this compound

This compound, with the chemical name 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, is a brominated derivative of the well-known veterinary drug sulfamethazine.[1] Its structure incorporates the core sulfonamide functional group responsible for its antibacterial activity. The addition of a bromine atom to the pyrimidine ring is expected to modify its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and Sulfamethazine

| Property | This compound (Predicted/Reported) | Sulfamethazine (Reported) |

| CAS Number | 116-45-0 | 57-68-1 |

| Molecular Formula | C12H13BrN4O2S | C12H14N4O2S |

| Molecular Weight | 357.23 g/mol [1] | 278.33 g/mol [2] |

| Melting Point | Not explicitly found in searches | 197-200 °C |

| Water Solubility | 0.106 mg/mL (Predicted)[3] | Sparingly soluble |

| logP | 1.71 (Predicted)[3] | 0.89 |

Synthesis of this compound

A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched scientific literature. However, based on its chemical structure as 5-bromo-sulfamethazine, the most logical and chemically sound method for its synthesis is the direct electrophilic bromination of sulfamethazine.

The pyrimidine ring in sulfamethazine is activated towards electrophilic substitution by the two methyl groups and the sulfonamide linkage. The position of bromination is anticipated to be at the 5-position of the pyrimidine ring due to the directing effects of the existing substituents.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a single-step reaction: the bromination of sulfamethazine.

Caption: Proposed synthetic pathway for this compound via bromination of sulfamethazine.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the bromination of sulfamethazine, based on standard procedures for the bromination of activated aromatic and heteroaromatic compounds. Researchers should optimize the reaction conditions for yield and purity.

Materials:

-

Sulfamethazine

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sulfamethazine in a suitable solvent such as glacial acetic acid. The amount of solvent should be sufficient to fully dissolve the starting material at room temperature or with gentle warming.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of sulfamethazine to NBS should be approximately 1:1. The addition should be done carefully to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Filter the crude product using a Buchner funnel and wash the solid with copious amounts of distilled water to remove any remaining acetic acid.

-

To remove any unreacted bromine, wash the solid with a dilute aqueous solution of sodium thiosulfate.

-

Finally, wash the solid with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with distilled water until the filtrate is neutral.

-

-

Drying: Dry the crude this compound in a vacuum oven at a temperature below its decomposition point.

Table 2: Hypothetical Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Reactants | Sulfamethazine, N-Bromosuccinimide | Sulfamethazine is the precursor; NBS is a common and effective brominating agent for activated rings. |

| Solvent | Glacial Acetic Acid | A common solvent for bromination reactions that can dissolve the starting material and is relatively inert to the reactants. |

| Molar Ratio (Sulfamethazine:NBS) | 1:1 | Stoichiometric ratio for mono-bromination. |

| Reaction Temperature | Room Temperature | To control the selectivity of the bromination and minimize side reactions. |

| Reaction Time | 2-4 hours (TLC monitored) | Sufficient time for the reaction to proceed to completion. |

Purification of this compound

The primary method for the purification of solid organic compounds like this compound is recrystallization. The choice of solvent is crucial for effective purification.

Recrystallization

Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

Solvent Selection: Based on the known solubility of sulfamethazine, ethanol or a mixture of ethanol and water is a good starting point for developing a recrystallization procedure for this compound. Sulfamethazine is soluble in ethanol.[4]

Experimental Protocol for Recrystallization

-

Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the this compound is completely dissolved.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will begin to form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals of this compound in a vacuum oven.

Caption: General workflow for the purification of this compound by recrystallization.

Analytical Methods for Quality Control

To ensure the identity and purity of the synthesized this compound, various analytical techniques should be employed.

Table 3: Analytical Methods for this compound Characterization

| Technique | Purpose | Expected Observations |

| Melting Point | Purity assessment | A sharp and well-defined melting point close to the literature value (if available). Impurities will broaden and depress the melting point range. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak corresponding to this compound with a specific retention time. The area of the peak can be used for quantification. An HPLC method for sulfamethazine can be adapted.[5][6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity | The NMR spectra should be consistent with the structure of 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide. The absence of signals corresponding to sulfamethazine would indicate the completion of the reaction. NMR is a standard method for identifying sulfonamides.[7] |

| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (357.23 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | The FTIR spectrum should show characteristic absorption bands for the N-H (amine and sulfonamide), S=O, C=C (aromatic), and C-Br functional groups. |

Signaling Pathways and Logical Relationships

While the synthesis of this compound is a chemical process, its mechanism of action as a sulfonamide antibiotic involves the inhibition of a key bacterial metabolic pathway.

Caption: Mechanism of action of sulfonamides like this compound.

Conclusion

This technical guide outlines a plausible and scientifically grounded approach to the synthesis and purification of this compound. The proposed synthesis involves the direct bromination of sulfamethazine, followed by purification via recrystallization. A comprehensive suite of analytical techniques is recommended to ensure the identity and purity of the final product. The information provided herein serves as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing. It is imperative that all experimental work is conducted in a controlled laboratory setting by qualified personnel, with strict adherence to safety protocols. Further research and optimization of the described methods are encouraged to establish a robust and scalable process for the production of high-purity this compound.

References

- 1. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. helixchrom.com [helixchrom.com]

- 6. High performance liquid chromatography determination of sulfamethazine at low levels in nonmedicated swine feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Sulfobromophthalein (BSP)

A Note on Nomenclature: The term "Sulfabrom" appears to be a likely misspelling of Sulfobromophthalein , a phenolphthalein dye historically used as a diagnostic agent for liver function.[1][2][3] This guide will focus on Sulfobromophthalein, commonly abbreviated as BSP (Bromsulphthalein).

This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of Sulfobromophthalein (BSP), tailored for researchers, scientists, and drug development professionals. BSP's utility is not based on a therapeutic effect but on its unique disposition by the liver, making its pharmacokinetic profile its primary characteristic of interest.

Pharmacokinetics

The pharmacokinetics of BSP are central to its application as a liver function test. The process involves hepatic uptake, intracellular binding and conjugation, and subsequent biliary excretion.[4][5]

Absorption and Distribution

Following intravenous administration, BSP is rapidly and almost completely bound to plasma proteins, primarily albumin and to a lesser extent, alpha-1 lipoproteins.[6] This extensive protein binding limits its distribution to the vascular and extravascular spaces.[7][8] While a small amount may be taken up by skeletal muscle, extrahepatic tissue uptake is generally minimal.[6] Studies in rats have shown that the distribution of BSP is not strictly limited to the liver and plasma, with small amounts found in the kidney, spleen, and lungs, which are later redistributed for hepatic excretion.[9]

Metabolism

The liver is the primary site of BSP metabolism. The hepatic handling of BSP involves three main steps:

-

Uptake: BSP is taken up from the sinusoidal blood into hepatocytes by a high-capacity membrane transport system.[4][5] This process is mediated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[10][11][12][13][14][15]

-

Conjugation: Within the hepatocyte, BSP is conjugated with glutathione (GSH) in a thioether linkage.[1][4][6][16] This reaction is catalyzed by the enzyme S-aryltransferase.[6]

-

Excretion: Both unconjugated BSP and its glutathione conjugate are actively transported across the canalicular membrane into the bile.[6] This is a rate-limiting step mediated by the Multidrug Resistance-Associated Protein 2 (MRP2).[10]

Elimination

BSP is primarily eliminated from the body in the feces via biliary excretion.[6] The dye does not undergo significant enterohepatic circulation.[6] Under normal hepatic function, less than 2% of an administered dose is excreted in the urine.[6][9] However, in cases of severe hepatic impairment, urinary excretion can increase to as much as 10-25%.[6] In rats, 70-85% of an intravenous dose was recovered in the bile within 6 hours.[9]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for BSP, primarily derived from studies in rats.

| Parameter | Value | Species | Notes |

| Plasma Clearance | 7.40 ml/min per kg | Normal Rats | This value reflects the efficiency of the liver in removing BSP from the blood.[17][18][19] |

| Plasma Clearance | 12.45 ml/min per kg | Analbuminemic Rats | The higher clearance suggests that plasma albumin binding is not essential for hepatic transport.[17][18][19] |

| Biliary Excretion | ~57% of dose in 60 min | Normal Rats | A 5 µmol/kg dose was administered intravenously.[18][19] |

| Biliary Excretion | ~85% of dose in 24 hrs | Dogfish Shark | Demonstrates the evolution of this excretory pathway in marine vertebrates.[20] |

| Urinary Excretion | < 0.5% of dose | Rats | Indicates that renal clearance is a minor pathway.[9] |

| Plasma Protein Binding | Almost complete | Humans | Primarily binds to albumin.[6] |

Pharmacodynamics

As a diagnostic agent, BSP does not have a pharmacodynamic mechanism of action in the traditional sense (i.e., it does not target a receptor to elicit a therapeutic response). Its "effect" is its clearance from the plasma, which serves as a surrogate marker for specific hepatic functions. The key processes it measures are:

-

Hepatic Blood Flow: The rate of BSP delivery to the liver is a dependency.[6]

-

Hepatocellular Uptake and Storage: The efficiency of OATP transporters and intracellular binding proteins.[6]

-

Conjugation Capacity: The ability of the liver to metabolize BSP with glutathione.[6]

-

Biliary Excretion: The function of the canalicular transporter MRP2.[6]

A delay in the plasma clearance of BSP indicates impairment in one or more of these steps, which is characteristic of various liver diseases, such as cirrhosis and hepatitis, or genetic disorders like Dubin-Johnson and Rotor syndromes.[6][21][22]

Experimental Protocols

The standard clinical application of BSP is the Sulfobromophthalein (BSP) Excretion Test .

Objective

To assess the liver's capacity to take up, metabolize, and excrete organic anions from the blood.

Methodology

-

Patient Preparation: The patient is required to fast to avoid interference from lipemia.

-

Dosage and Administration: A sterile solution of BSP sodium is administered intravenously. The standard dose is typically 5 mg per kg of body weight, injected slowly over a period of 1-3 minutes.

-

Blood Sampling: A venous blood sample is collected from the arm opposite the injection site at a precise time point after administration, commonly 45 minutes.

-

Sample Processing: The blood sample is allowed to clot, and the serum is separated by centrifugation.

-

Colorimetric Analysis: The serum is alkalinized, typically by adding 0.1 M NaOH, which causes the BSP dye to turn a purple color.[17] The intensity of this color is proportional to the BSP concentration.

-

Quantification: The absorbance of the alkalinized serum is measured using a spectrophotometer at a wavelength of 580 nm.[17]

-

Calculation: The percentage of BSP remaining in the serum at 45 minutes is calculated. A retention of less than 5% is generally considered normal.

Visualizations: Pathways and Workflows

Hepatic Transport Pathway of Sulfobromophthalein

This diagram illustrates the journey of BSP from the bloodstream to the bile.

Caption: Hepatic uptake, conjugation, and excretion pathway of Sulfobromophthalein (BSP).

Experimental Workflow for the BSP Liver Function Test

This diagram outlines the logical steps involved in performing the BSP clearance test.

Caption: Workflow diagram for the Sulfobromophthalein (BSP) liver function test.

References

- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]

- 2. reference.md [reference.md]

- 3. 3,3'-(Tetrabromophthalidylidene)bis(6-hydroxybenzenesulfonic acid) | C20H10Br4O10S2 | CID 5345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Hepatic Uptake and Excretion of Sulfobromophthalein and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Extrahpetic distribution of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfobromophthalein usedtostudyhepatocytetransportfunctions 123359-42-2 [sigmaaldrich.com]

- 11. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic polymorphisms of uptake (OATP1B1, 1B3) and efflux (MRP2, BCRP) transporters: implications for inter-individual differences in the pharmacokinetics and pharmacodynamics of statins and other clinically relevant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 16. MATURATION OF THE SULFOBROMOPHTHALEIN SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Plasma clearance of sulfobromophthalein and its interaction with hepatic binding proteins in normal and analbuminemic rats: is plasma albumin essential for vectorial transport of organic anions in the liver? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma clearance of sulfobromophthalein and its interaction with hepatic binding proteins in normal and analbuminemic rats: is plasma albumin essential for vectorial transport of organic anions in the liver? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective hepatic uptake and biliary excretion of 35S-sulfobromophthalein in marine elasmobranchs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. On the diagnostic and prognostic value of the bromsulphthalein test in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rotor syndrome - Wikipedia [en.wikipedia.org]

Sulfabrom vs. Other Long-Acting Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Sulfabrom (sulfabromomethazine) with other long-acting sulfonamides, focusing on their pharmacokinetic profiles, mechanisms of action, and analytical methodologies. While direct comparative pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes available data for prominent long-acting sulfonamides, primarily sulfamethazine and sulfadimethoxine, to provide a comparative context. Detailed experimental protocols for key analytical methods and visualizations of relevant biological pathways and experimental workflows are included to support research and development in this area.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that have been used extensively in veterinary medicine for the treatment and prevention of bacterial infections and coccidiosis.[1] Among these, long-acting sulfonamides are of particular interest due to their sustained therapeutic concentrations, which allow for less frequent dosing. This compound (sulfabromomethazine) is a brominated derivative of sulfamethazine and is recognized as a long-acting sulfonamide approved for use in cattle, including lactating dairy cows.[2] This guide aims to provide a detailed technical overview of this compound in relation to other long-acting sulfonamides, with a focus on providing researchers and drug development professionals with the necessary data and methodologies for comparative analysis.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids. By inhibiting the enzyme dihydropteroate synthetase (DHPS), sulfonamides disrupt the folic acid pathway, thereby halting bacterial growth and replication.

Caption: Bacterial Folic Acid Synthesis Pathway and Site of Sulfonamide Inhibition.

Comparative Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Long-Acting Sulfonamides in Cattle

| Parameter | This compound (Sulfabromomethazine) | Sulfamethazine | Sulfadimethoxine |

| Elimination Half-Life (t½) | Not Reported | 9 - 10.43 hours[1][3] | ~12.5 hours[4][5] |

| Volume of Distribution (Vd) | Not Reported | 0.35 - 0.68 L/kg[1][3] | 0.31 L/kg[4][5] |

| Protein Binding | Not Reported | Low (~4.31% in buffaloes)[6] | Not specified, but saturable[7] |

| Route of Administration | IV, Oral | IV, Oral[3][6] | IV, Oral[4][5] |

| Animal Species | Cattle | Cattle[3][8] | Cattle[4][5] |

Note: The data presented are compiled from multiple sources and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's in vitro activity against a specific bacterium. The broth microdilution method is a standard procedure for determining the MIC of sulfonamides.

Experimental Workflow: MIC Determination

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of sulphadimethoxine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Effects of age on the pharmacokinetics of single dose sulfamethazine after intravenous administration in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bacterial Targets of Sulfabrom: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the ongoing battle against bacterial resistance, a thorough understanding of the mechanisms of action of existing antibiotics is paramount for the development of new therapeutic strategies. This technical guide provides an in-depth analysis of the biological targets of Sulfabrom (Sulfabromomethazine), a long-acting sulfonamide antibiotic, within bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its primary target, details experimental protocols for target validation, and visualizes the key molecular interactions and pathways.

Core Target: Dihydropteroate Synthase (DHPS)

The primary and well-established biological target of Sulfabromomethazine, like other sulfonamides, is the bacterial enzyme dihydropteroate synthase (DHPS) .[1][2][3] This enzyme plays a crucial role in the bacterial folate biosynthesis pathway, a metabolic route essential for the synthesis of nucleic acids and certain amino acids, and therefore, for bacterial survival and replication.[2][3]

Sulfabromomethazine acts as a competitive inhibitor of DHPS.[4] Its chemical structure closely mimics that of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] This structural similarity allows Sulfabromomethazine to bind to the active site of the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of dihydropteroate, a precursor to folic acid.[2] This inhibition is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.

Quantitative Data on Sulfonamide Activity

To provide a quantitative perspective on the efficacy of sulfonamides, the following table summarizes representative inhibitory constants and MIC values for various sulfonamides against different bacterial species. It is important to note that these values can vary depending on the bacterial strain and the specific experimental conditions.

| Sulfonamide | Target/Organism | Inhibition Constant (Ki) | IC50 | MIC (µg/mL) |

| Sulfadiazine | E. coli DHPS | 2.5 µM[4] | ||

| Diaminodiphenylsulfone | E. coli DHPS | 5.9 µM[4] | ||

| Representative N-Sulfonamide 2-Pyridone Derivative (Compound 11a) | DHPS | 2.76 µg/mL[5] | ||

| Representative N-Sulfonamide 2-Pyridone Derivative (Compound 11a) | DHFR | 0.20 µg/mL[5] |

Experimental Protocols for Target Analysis

The identification and characterization of drug targets are fundamental to understanding their mechanism of action. The following sections detail key experimental protocols used to investigate the interaction of Sulfabromomethazine with its bacterial targets.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A continuous spectrophotometric assay is a common method to determine the inhibitory activity of compounds against DHPS.

Principle: This assay couples the DHPS reaction with the dihydrofolate reductase (DHFR) reaction. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5.

-

Enzyme Solution: Purified bacterial DHPS.

-

Substrate Solution: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Coupling Enzyme and Cofactor: Dihydrofolate reductase (DHFR) and NADPH.

-

Inhibitor Solution: Sulfabromomethazine dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, DHPS enzyme, DHFR, NADPH, and varying concentrations of Sulfabromomethazine.

-

Initiate the reaction by adding the substrate mixture (PABA and DHPPP).

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the absorbance curve.

-

Plot the percentage of inhibition against the logarithm of the Sulfabromomethazine concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of PABA at different fixed concentrations of Sulfabromomethazine and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

-

Affinity Chromatography for Target Identification

Affinity chromatography can be used to isolate and identify the cellular targets of a drug.

Principle: Sulfabromomethazine is chemically immobilized onto a solid support (resin). A bacterial cell lysate is then passed through this resin. Proteins that bind to Sulfabromomethazine will be retained on the column, while non-binding proteins will flow through. The bound proteins can then be eluted and identified by techniques such as mass spectrometry.

Protocol:

-

Probe Synthesis: Synthesize a derivative of Sulfabromomethazine with a linker arm suitable for covalent attachment to the chromatography resin.

-

Column Preparation: Covalently couple the Sulfabromomethazine derivative to the activated resin.

-

Protein Extraction: Prepare a soluble protein extract from the target bacteria.

-

Affinity Chromatography:

-

Equilibrate the Sulfabromomethazine-coupled column with a binding buffer.

-

Load the bacterial protein extract onto the column.

-

Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (e.g., free Sulfabromomethazine) or by changing the buffer conditions (e.g., pH or ionic strength).

-

-

Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of molecular interactions.

Principle: One molecule (the ligand, e.g., DHPS) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., Sulfabromomethazine) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Protocol:

-

Chip Preparation: Immobilize purified bacterial DHPS onto a sensor chip.

-

Binding Analysis:

-

Inject a series of concentrations of Sulfabromomethazine over the chip surface and monitor the SPR response in real-time.

-

After each injection, regenerate the chip surface to remove the bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the affinity (KD).

-

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Advent of a Long-Acting Sulfonamide: A Technical Overview of the Discovery and Initial Studies of Sulfabrom

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and foundational research into Sulfabrom (Sulfabromomethazine), a long-acting sulfonamide that became a significant tool in veterinary medicine. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core data, experimental methodologies, and biological pathways associated with its initial investigations.

Introduction: The Need for Persistent Antimicrobials

The mid-20th century saw a surge in the development of antimicrobial agents for veterinary use.[1][2][3] While effective, many early sulfonamides required frequent administration to maintain therapeutic concentrations. This presented a challenge in treating livestock, where repeated handling can be stressful and economically burdensome. The development of long-acting sulfonamides, such as Sulfabromomethazine, addressed this critical need by providing sustained therapeutic levels from a single dose.

Sulfabromomethazine, a derivative of sulfamethazine, emerged as a promising candidate for the treatment of bacterial infections and coccidiosis in poultry, swine, and cattle.[4] Its chemical structure, 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, conferred the desired pharmacokinetic properties for prolonged action.

Discovery and Synthesis

While the precise historical details of the initial discovery of Sulfabromomethazine are not extensively documented in readily available literature, its development falls within the broader expansion of sulfonamide research in the 1940s and 1950s.[5][6] The synthesis of such compounds generally follows established principles of organic chemistry.

General Synthesis Pathway

The synthesis of Sulfabromomethazine involves the condensation of a substituted pyrimidine with a sulfonyl chloride. A plausible synthetic route is outlined below.

References

- 1. History of Sulfonamides - Improve Veterinary Education US [improveinternational.com]

- 2. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 3. History and Current Use of Antimicrobial Drugs in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Sulfamethazine used for? [synapse.patsnap.com]

- 6. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–1,4-diazabicyclo[2.2.2]octane (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sulfonamide Antibiotics, with a Focus on Sulfamethazine as a Surrogate for Sulfabrom

Disclaimer: Information specifically on the degradation of "sulfabrom" is scarce in publicly available scientific literature. This guide will focus on the degradation of sulfamethazine, a structurally similar and extensively studied sulfonamide antibiotic. The principles, pathways, and byproducts discussed are expected to be largely applicable to this compound (sulfabromomethazine), with potential variations arising from the presence of the bromine substituent.

Introduction

Sulfonamide antibiotics are a class of synthetic antimicrobial agents widely used in human and veterinary medicine.[1] Their extensive use has led to their detection in various environmental compartments, raising concerns about the development of antibiotic resistance and potential ecotoxicological effects.[1] Understanding the degradation pathways and the resulting byproducts of these compounds is crucial for assessing their environmental fate and developing effective remediation strategies. This technical guide provides a comprehensive overview of the degradation of sulfonamides, with a specific focus on sulfamethazine as a representative compound. The primary degradation routes, including biodegradation, photodegradation, and advanced oxidation processes (AOPs), will be discussed in detail, along with the identification of major transformation products.

Biodegradation Pathways and Byproducts

Microbial degradation is a key process in the natural attenuation of sulfonamides in the environment.[1] The biodegradation of sulfamethazine can proceed through various pathways, primarily involving modifications of the aniline moiety and the pyrimidine ring, as well as cleavage of the sulfonamide bond.

Key Biodegradation Reactions:

-

Acetylation: The amino group on the aniline ring can be acetylated to form N4-acetyl-sulfamethazine. This is a common detoxification pathway in many organisms.

-

Hydroxylation: The aniline or pyrimidine ring can undergo hydroxylation, leading to the formation of hydroxylated metabolites.

-

Cleavage of the S-N bond: The sulfonamide bond can be cleaved, resulting in the formation of 4-aminobenzenesulfonic acid and 4-amino-2,6-dimethylpyrimidine.

-

Cleavage of the C-S bond: The bond between the benzene ring and the sulfur atom can also be broken.[2]

A proposed biodegradation pathway for sulfamethazine is illustrated in the diagram below.

Photodegradation Pathways and Byproducts

Photodegradation is another significant pathway for the transformation of sulfonamides in aquatic environments.[2] The process is influenced by factors such as pH, the presence of photosensitizers (like humic acids), and the intensity of light.[2]

Key Photodegradation Reactions:

-

SO2 Extrusion: A common photochemical reaction for sulfonamides is the cleavage of the S-N bond followed by the extrusion of sulfur dioxide (SO2). This leads to the formation of a variety of recombination products.

-

Hydroxylation: Similar to biodegradation, hydroxylation of the aromatic rings can occur.

-

Isomerization: Photoisomerization can lead to the formation of different structural isomers.

The photodegradation of sulfamethazine can lead to a complex mixture of byproducts. A simplified representation of the initial steps is shown below.

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).[3] Common AOPs for sulfonamide degradation include ozonation, Fenton, and photo-Fenton processes.

Ozonation

Ozone (O3) can react with sulfonamides either directly via molecular ozone or indirectly through the generation of hydroxyl radicals.[4] The reaction pathways are pH-dependent, with direct ozonation being more significant at acidic pH and radical-mediated reactions dominating at alkaline pH.

Key Ozonation Byproducts:

-

Hydroxylated derivatives

-

Products from the cleavage of the sulfonamide bond

-

Smaller organic acids

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate highly reactive hydroxyl radicals.[5] The photo-Fenton process enhances the production of hydroxyl radicals through the use of UV light.[5] These processes are highly effective in degrading sulfonamides.[5]

Key Fenton and Photo-Fenton Byproducts:

-

Hydroxylated intermediates

-

Ring-opening products

-

Short-chain carboxylic acids

-

Inorganic ions such as sulfate (SO4^2-), nitrate (NO3^-), and ammonium (NH4^+)

A generalized degradation pathway for sulfamethazine using AOPs is presented below.

Quantitative Data on Sulfamethazine Degradation

Quantitative data on the degradation of sulfamethazine varies significantly depending on the experimental conditions. The following tables summarize some reported values for degradation efficiency.

Table 1: Biodegradation Efficiency of Sulfamethazine

| System | Initial Concentration | Removal Efficiency (%) | Reference |

| Activated Sludge | 20 µg/L | >90% after 15 days | [5] |

| Sewage Sludge with SMC | 100 mg/kg | High | [6] |

Table 2: Photodegradation of Sulfamethazine

| Condition | Half-life (t1/2) | Reference |

| Simulated Sunlight (pH 7.2) | 9.4 h | [2] |

| Simulated Sunlight (pH 4.0) | 84.4 h | [2] |

Table 3: Degradation of Sulfamethazine by AOPs

| Process | Conditions | Degradation Efficiency (%) | Reference |

| Fenton-like (Fe–Mn–SiO2) | Neutral pH, 180 min | ~100% | [7] |

Experimental Protocols

The study of sulfonamide degradation typically involves forced degradation studies under controlled laboratory conditions.[8]

Forced Degradation Study Protocol (General)

-

Preparation of Stock Solution: A stock solution of the sulfonamide (e.g., sulfamethazine) is prepared in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[9]

-

-

Acid Hydrolysis: The drug solution is mixed with an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 60-80°C) for a specific duration.[8]

-

Base Hydrolysis: The drug solution is mixed with a basic solution (e.g., 0.1 M NaOH) and heated.[8]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3-30% H2O2) at room temperature.[3]

-

Thermal Degradation: The drug solution or solid drug is heated in an oven at a high temperature (e.g., 80-100°C).

-

Photodegradation: The drug solution is exposed to UV or visible light in a photostability chamber.

-

-

Sampling and Neutralization: Samples are withdrawn at different time intervals and, if necessary, neutralized to stop the degradation reaction.

-

Analysis: The samples are analyzed using a suitable analytical method to determine the concentration of the parent drug and identify the degradation products.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique for the analysis of sulfonamides and their degradation products.[10]

-

HPLC-UV: Used for the quantification of the parent drug and major degradation products. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate).[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products.[12][13] High-resolution mass spectrometry (e.g., QTOF-MS) provides accurate mass measurements, which aids in determining the elemental composition of the byproducts.

References

- 1. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High degradation efficiency of sulfamethazine with the dual-reaction-center Fe–Mn–SiO2 Fenton-like nanocatalyst in a wide pH range - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced degradation of sulfamethazine by Achromobacter via oxygenation through co-metabolism. | Read by QxMD [read.qxmd.com]